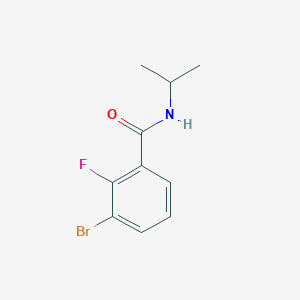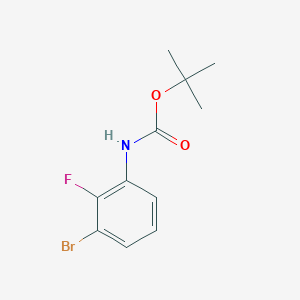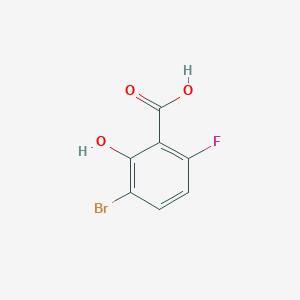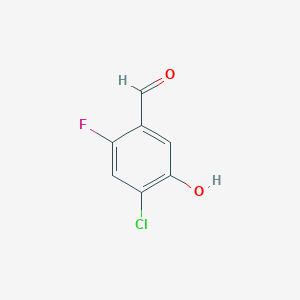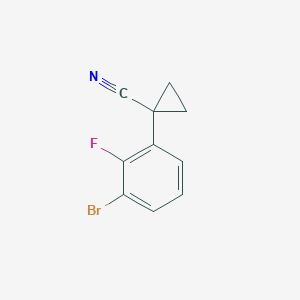
3-Acetyl-2-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-2-fluorobenzoic acid is an aromatic compound that features both an acetyl group and a fluorine atom attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic fluorination of 1-arylbenziodoxolones, which can be achieved using fluoride salts in polar aprotic solvents . This method allows for the selective introduction of the fluorine atom at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of 3-acetyl-2-fluorobenzoic acid may involve multi-step synthesis starting from commercially available substituted iodobenzoic acids. The process includes the preparation of intermediates such as 1-arylbenziodoxolones, followed by nucleophilic fluorination and subsequent acetylation .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-2-fluorobenzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The acetyl and fluorine groups can influence the reactivity of the aromatic ring, directing electrophilic substitution to specific positions.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction and Oxidation: The acetyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) with iron(III) bromide (FeBr₃) can be used for bromination.
Nucleophilic Substitution: Fluoride salts in polar aprotic solvents are commonly used for nucleophilic fluorination.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the acetyl group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can oxidize the acetyl group to a carboxylic acid.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted aromatic compounds with new functional groups.
Nucleophilic Substitution: Compounds with different substituents replacing the fluorine atom.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
3-Acetyl-2-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-acetyl-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The acetyl and fluorine groups can enhance the compound’s binding affinity and specificity for its molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorobenzoic Acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
3-Acetylbenzoic Acid: Lacks the fluorine atom, which affects its chemical properties and reactivity.
4-Fluorobenzoic Acid: The fluorine atom is positioned differently, influencing its reactivity and applications.
Uniqueness
3-Acetyl-2-fluorobenzoic acid is unique due to the presence of both the acetyl and fluorine groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and unique applications in materials science and industrial chemistry.
Propiedades
IUPAC Name |
3-acetyl-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-5(11)6-3-2-4-7(8(6)10)9(12)13/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQVDZTXULIVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





